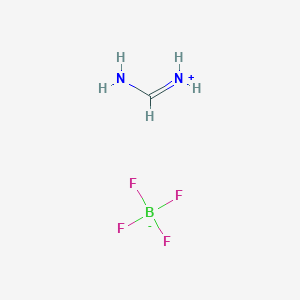

Formamidine Tetrafluoroborate

Description

Historical Development of Formamidine (B1211174) Chemistry and its Salts

The study of formamidines, the parent compounds of formamidinium salts, dates back to the 19th century. These compounds, characterized by the RC(NR')NR''₂ functional group, are the imine derivatives of amides. Early research focused on their synthesis and basic reactivity. A common route to primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). orgsyn.org

The development of formamidine salts is closely linked to the need for stable and handleable forms of the often-unstable free bases. The hydrochloride and acetate (B1210297) salts of formamidine have been known for a considerable time and are used as reagents in organic synthesis, particularly in the construction of heterocyclic compounds like pyrimidines and imidazoles. For instance, formamidine acetate is a convenient, non-hygroscopic salt that can be used directly in condensation reactions. acs.org The synthesis of formamidine salts from orthoamides has also been a significant area of investigation. acs.orgru.nl The introduction of various counter-ions, including tetrafluoroborate (B81430), has expanded the utility of formamidinium salts, allowing for their use in a wider range of solvents and reaction conditions. wikipedia.org

Significance of Tetrafluoroborate Anion in Chemical Systems

The tetrafluoroborate anion (BF₄⁻) is a tetrahedral species that is isoelectronic with other stable entities like tetrafluoromethane (CF₄). ontosight.ai It is widely regarded as a weakly coordinating or non-coordinating anion, meaning it has a low tendency to form covalent bonds with cations in solution. This property is highly desirable in many chemical reactions as it allows the cation to exhibit its intrinsic reactivity without significant interference from the counter-ion. ontosight.airesearchgate.net

Scope and Research Directions of Formamidine Tetrafluoroborate Studies

The contemporary research landscape for formamidine tetrafluoroborate is dominated by its application in the field of perovskite solar cells. Formamidinium-based lead halide perovskites have shown exceptional photovoltaic properties, including a narrow bandgap that is close to the theoretical optimum for single-junction solar cells. greatcellsolarmaterials.com The incorporation of formamidinium tetrafluoroborate as an additive or precursor in the fabrication of these solar cells has been shown to enhance their stability and performance. chemborun.compku.edu.cn For example, its use can lead to improved film quality and reduced defects at the interfaces within the solar cell device. avantorsciences.com

Beyond perovskites, formamidine tetrafluoroborate is also being explored in organic synthesis. Formamidinium salts can serve as precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. They also find use in the synthesis of various heterocyclic systems and as reagents in reactions involving electrophilic activation. wikipedia.org The unique combination of a stable organic cation and a non-coordinating anion in formamidine tetrafluoroborate makes it a valuable tool for chemists exploring new synthetic methodologies and advanced materials. Research continues to uncover new applications for this versatile compound, driven by its favorable chemical and physical properties.

Data Table: Properties of Formamidinium Tetrafluoroborate

| Property | Value | Reference |

| Chemical Formula | CH₅BF₄N₂ | chemborun.comtcichemicals.com |

| Molecular Weight | 131.87 g/mol | chemborun.comtcichemicals.com |

| Appearance | White to almost white powder/crystal | tcichemicals.com |

| CAS Number | 2607106-18-1 | chemborun.comtcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

| Solubility in Water | Soluble | |

| Storage | Room temperature, under inert gas, hygroscopic |

Properties

IUPAC Name |

aminomethylideneazanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BF4/c2-1-3;2-1(3,4)5/h1H,(H3,2,3);/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVJQPMLINTBPA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C(=[NH2+])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Formamidinium Tetrafluoroborate and Its Derivatives

Direct Synthesis Routes from Formamidine (B1211174) Precursors

The most straightforward methods for preparing formamidinium tetrafluoroborate (B81430) involve the direct use of formamidine-containing starting materials. These routes are typically efficient and yield the desired salt in high purity.

Salt Formation via Acid-Base Reactions

The most common and direct synthesis of formamidinium tetrafluoroborate is achieved through a classical acid-base neutralization reaction. This method leverages the basic nature of a formamidine precursor, such as formamidine acetate (B1210297) or formamidine hydrochloride, which is reacted with tetrafluoroboric acid (HBF₄).

A typical procedure involves the slow addition of tetrafluoroboric acid to a solution or suspension of the formamidine precursor, often at reduced temperatures to control the exothermic nature of the reaction. For instance, formamidine acetate can be reacted with a stoichiometric amount of tetrafluoroboric acid in a suitable solvent. The reaction proceeds as follows:

[CH(NH₂)₂]⁺[CH₃COO]⁻ + HBF₄ → [CH(NH₂)₂]⁺[BF₄]⁻ + CH₃COOH

The choice of the formamidine precursor can influence the reaction conditions and byproducts. Using formamidine acetate is often advantageous as the resulting acetic acid byproduct is volatile and can be easily removed. A similar reaction can be performed with formamidine hydrochloride, which would yield hydrochloric acid as a byproduct. The synthesis of analogous formamidinium halides, such as formamidinium bromide (FABr) and formamidinium iodide (FAI), from formamidine acetate and the corresponding hydrohalic acid is a well-established precedent for this methodology. researchgate.net

Table 1: Acid-Base Synthesis of Formamidinium Salts

| Formamidine Precursor | Acid Reactant | Product | Byproduct |

|---|---|---|---|

| Formamidine Acetate | Tetrafluoroboric Acid | Formamidinium Tetrafluoroborate | Acetic Acid |

| Formamidine Hydrochloride | Tetrafluoroboric Acid | Formamidinium Tetrafluoroborate | Hydrochloric Acid |

| Formamidine Acetate | Hydrobromic Acid | Formamidinium Bromide | Acetic Acid |

Alternative Synthetic Pathways

Beyond direct acid-base neutralization, other synthetic strategies can be employed to produce formamidinium tetrafluoroborate. One such alternative is through ion exchange reactions. This method involves the reaction of a formamidinium salt with a soluble tetrafluoroborate salt, leading to the precipitation of an insoluble salt and leaving the desired formamidinium tetrafluoroborate in solution.

For example, formamidinium chloride could be reacted with silver tetrafluoroborate. The insoluble silver chloride would precipitate out of the solution, leaving formamidinium tetrafluoroborate in the filtrate:

[CH(NH₂)₂]⁺Cl⁻ + AgBF₄ → [CH(NH₂)₂]⁺[BF₄]⁻ + AgCl(s)

This method is particularly useful when direct acid-base reaction is not feasible or when a high purity product is required, as the removal of the solid byproduct is straightforward. Another potential, though less common, route could involve a solid-liquid-solid cation exchange process, where a solid material containing a different cation is exposed to a solution of a formamidinium salt, leading to the exchange of cations. rsc.orgrsc.org

Preparation of Substituted Formamidinium Tetrafluoroborates

The versatility of the formamidinium scaffold allows for the synthesis of a wide array of substituted derivatives. These modifications are crucial for tuning the physical and chemical properties of the resulting salts for specific applications.

Design and Synthesis of Asymmetrical Formamidinium Derivatives

Asymmetrically substituted formamidinium tetrafluoroborates, where the two nitrogen atoms bear different substituents (N-R¹, N'-R²), are of significant interest for creating materials with tailored properties. The synthesis of such compounds typically involves a multi-step process. A common approach is the reaction of a primary amine with a pre-formed N-substituted formimidate ester or a similar reactive intermediate.

For instance, reacting N-phenylformimidate ethyl ester with methylamine (B109427) would lead to the formation of N-phenyl-N'-methylformamidine. Subsequent protonation with tetrafluoroboric acid would yield the desired N-phenyl-N'-methylformamidinium tetrafluoroborate.

Another strategy involves the sequential alkylation or arylation of a primary amidine. This requires careful control of the reaction conditions to achieve selective mono-substitution before introducing the second, different substituent.

Incorporation of Diverse Functional Groups

The incorporation of various functional groups into the formamidinium structure can impart specific functionalities to the resulting salt. This can be achieved by using appropriately functionalized primary or secondary amines as starting materials in the synthesis of the formamidine core.

For example, to introduce a hydroxyl group, an amino alcohol could be used as a precursor. Similarly, the incorporation of a carboxylic acid group can be achieved by using an amino acid as a starting material. The reaction conditions would need to be carefully chosen to be compatible with the reactivity of the desired functional group. For instance, ester or ether functionalities can be readily incorporated by starting with amines containing these groups, as they are generally stable under the conditions used for formamidine synthesis and subsequent salt formation.

Role of Reaction Media and Catalysis in Synthesis

The choice of reaction medium and the use of catalysts can significantly influence the efficiency, selectivity, and environmental impact of the synthesis of formamidinium tetrafluoroborate and its derivatives.

The solvent plays a critical role in the synthesis of formamidinium salts. The solubility of reactants and products, the rate of reaction, and even the stability of the final product can be highly dependent on the solvent system. In the context of acid-base reactions, polar protic solvents like alcohols can facilitate the proton transfer, while aprotic solvents may be preferred for ion exchange reactions to control the solubility of the byproducts. Studies on related formamidinium-based systems have shown that the choice between protic and aprotic solvents can influence side reactions and the stability of the precursor solutions. nih.govresearchgate.net For example, aprotic solvents might be favored to minimize unwanted reactions when dealing with sensitive functional groups on substituted formamidinium derivatives.

While the direct synthesis of formamidinium tetrafluoroborate via acid-base reaction is typically self-catalyzed by the strong acid, other synthetic routes for substituted derivatives may benefit from catalysis. For instance, the formation of the formamidine core from amines and orthoesters can be catalyzed by acid catalysts. Solid acid catalysts, such as zeolites or sulfonic acid resins, offer the advantage of easy separation from the reaction mixture, contributing to a more sustainable and environmentally friendly process. nih.gov The use of such heterogeneous catalysts can simplify purification and reduce waste generation, which is particularly important for larger-scale production.

Utilization of Ionic Liquids in Synthetic Procedures

The synthesis of formamidinium tetrafluoroborate is intrinsically linked to the field of ionic liquids, as the product itself is a salt that is liquid at or near room temperature. The preparative methods are therefore often analogous to those used for other ionic liquids and can be categorized primarily as anion exchange reactions.

A prevalent method for synthesizing formamidinium salts involves a metathesis reaction where a formamidinium salt with a different anion, such as a halide, is reacted with a tetrafluoroborate source. For instance, formamidinium halide (Formamidinium-X, where X = Cl, Br, I) can be reacted with a metal tetrafluoroborate salt like sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4).

The general reaction is as follows: [CH(NH2)2]X + MBF4 → [CH(NH2)2]BF4 + MX (where M is a metal cation like Na+ or Ag+)

When using silver tetrafluoroborate, the reaction is driven by the precipitation of the insoluble silver halide (AgX), which can be easily removed by filtration. The use of sodium tetrafluoroborate is also common, with the resulting sodium halide byproduct being removed through selective precipitation or extraction. The choice of solvent for these reactions is crucial; typically, a solvent in which the formamidinium tetrafluoroborate is soluble, but the metal halide byproduct is not, is selected to facilitate separation.

Another significant approach is the direct acid-base neutralization reaction. This method is widely employed for the synthesis of formamidinium halides and can be adapted for the tetrafluoroborate salt. researchgate.netmatec-conferences.org In this procedure, a basic precursor of formamidinium, such as formamidinium acetate, is reacted with tetrafluoroboric acid (HBF4). researchgate.netmatec-conferences.org This reaction is a straightforward neutralization that yields formamidinium tetrafluoroborate and acetic acid as the byproduct. The acetic acid and any excess reactants can be removed under reduced pressure.

The reaction is represented as: [CH(NH2)2]CH3COO + HBF4 → [CH(NH2)2]BF4 + CH3COOH

This method is advantageous due to its atom economy and the relatively simple purification of the final product. The reaction conditions are typically mild, often carried out at reduced temperatures to control the exothermic nature of the neutralization.

Table 1: Illustrative Synthesis Parameters for Formamidinium Halides via Neutralization (Adaptable for Tetrafluoroborate)

| Starting Material | Acid Reagent | Molar Ratio (Acetate:Acid) | Reaction Temperature | Stirring Time |

| Formamidinium Acetate | Hydrobromic Acid (48%) | 1:2 | 0 °C | 2 hours |

| Formamidinium Acetate | Hydroiodic Acid (57%) | 1:2 | 50 °C | 10 minutes |

This table is based on synthetic procedures for formamidinium bromide and iodide, which serve as a model for the synthesis of formamidinium tetrafluoroborate using tetrafluoroboric acid. researchgate.netmatec-conferences.orgrsc.org

Catalyst-Free and Solvent-Free Synthetic Approaches

In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are gaining prominence. For the synthesis of formamidinium salts, mechanochemistry has emerged as a viable solvent-free alternative. ualberta.ca This technique involves the grinding of solid reactants together, where the mechanical energy input initiates the chemical reaction.

For the preparation of formamidinium tetrafluoroborate, a potential mechanochemical route would involve the grinding of a solid formamidinium salt, such as formamidinium acetate or formamidinium chloride, with a solid tetrafluoroborate salt, like sodium tetrafluoroborate. The reaction would proceed in the solid state, eliminating the need for solvents and simplifying the work-up procedure as the byproducts can often be removed by washing.

A proposed solvent-free reaction is: [CH(NH2)2]CH3COO (s) + NaBF4 (s) → [CH(NH2)2]BF4 (s) + CH3COONa (s)

The efficiency of mechanochemical synthesis is dependent on factors such as grinding time, frequency, and the type of milling equipment used (e.g., mortar and pestle or a ball mill). This approach is particularly advantageous as it can lead to high yields and reduced waste generation. rsc.org

The direct neutralization reaction between formamidinium acetate and tetrafluoroboric acid can also be considered a catalyst-free method, as it proceeds without the need for an external catalytic species to facilitate the reaction.

Isolation and Purification Strategies for Research-Grade Materials

The purity of formamidinium tetrafluoroborate is critical for its application in high-performance optoelectronic devices. Therefore, rigorous isolation and purification strategies are necessary to obtain research-grade material. The purification techniques are generally adapted from those used for analogous formamidinium halide salts. researchgate.netmatec-conferences.orgrsc.org

Following the synthesis, the crude formamidinium tetrafluoroborate is typically a solid or a viscous liquid. The initial step in purification often involves removing the solvent or volatile byproducts, such as acetic acid, using a rotary evaporator. researchgate.netmatec-conferences.org

A common and effective purification method is recrystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is cooled to allow the purified salt to crystallize. For formamidinium salts, ethanol (B145695) is often used as a recrystallization solvent. matec-conferences.orgrsc.org The choice of solvent is critical; it should dissolve the desired salt at higher temperatures but have limited solubility at lower temperatures, while the impurities should remain soluble at all temperatures.

Washing the crude or recrystallized product is another essential purification step. This is typically done with a solvent in which the formamidinium tetrafluoroborate is insoluble, while the impurities are soluble. Diethyl ether is frequently used as a washing solvent for formamidinium salts to remove residual organic impurities. researchgate.netmatec-conferences.orgrsc.org The solid product is washed several times with the solvent, and then the solvent is decanted or removed by filtration.

After washing or recrystallization, the purified formamidinium tetrafluoroborate must be thoroughly dried to remove any residual solvent. This is typically achieved by drying the material in a vacuum oven for an extended period, often overnight, at a moderately elevated temperature (e.g., 60-80 °C). researchgate.netmatec-conferences.org Proper drying is crucial as residual solvents can be detrimental to the performance of devices fabricated using the salt.

Table 2: General Purification Protocol for Research-Grade Formamidinium Salts

| Purification Step | Solvent/Method | Temperature | Duration | Purpose |

| Solvent Removal | Rotary Evaporator | 70 °C | Until dry | Removal of reaction solvent and volatile byproducts |

| Washing | Diethyl Ether | Room Temperature | Multiple washes | Removal of organic impurities |

| Recrystallization | Ethanol | Dissolve at boiling, crystallize at low temp. | Cooled over hours | High purification of the final product |

| Drying | Vacuum Oven | 60-80 °C | 12-24 hours | Removal of all residual solvents |

This table outlines a general procedure based on the purification of formamidinium halides, which is applicable to formamidinium tetrafluoroborate. researchgate.netmatec-conferences.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of Formamidinium Tetrafluoroborate

Nucleophilic Reactivity of the Formamidinium Cation

The formamidinium cation acts as an electrophile, reacting with a variety of nucleophiles. The planarity of the N-C-N moiety is crucial for its stability; steric effects from substituents that disrupt this planarity can alter the reactivity of the cation. ru.nl

The interaction of the formamidinium cation with oxygen-containing nucleophiles, particularly water, has been studied, primarily in the context of the environmental stability of formamidinium-based perovskite materials. Water molecules can act as nucleophiles, leading to the dissolution and subsequent degradation of the material. nih.govacs.org

Research on formamidinium-based perovskites has shown that exposure to moisture can induce a transformative reaction. northwestern.edu This process is understood to involve the local dissolution of the perovskite structure at the crystal surface, facilitated by water. nih.govnorthwestern.edu A synergistic effect between water and oxygen has been identified, where water dissolves formamidinium iodide (FAI) on the perovskite surface, leading to the volatilization of the formamidinium cation. nih.govacs.org This interaction underscores the susceptibility of the cation to solvolytic processes under ambient conditions. While specific reactions with other oxygen nucleophiles like alcohols are not extensively detailed in the context of formamidinium tetrafluoroborate (B81430) as a reagent, the principle of nucleophilic attack at the electrophilic carbon center is expected to apply.

The reactivity of the formamidinium (FA+) cation with nitrogen-based nucleophiles is well-documented, especially in the field of perovskite precursor chemistry. A notable reaction occurs between FA+ and neutral methylamine (B109427) (MA), which is formed from the deprotonation of the methylammonium (B1206745) cation (MA+). The methylamine acts as a nucleophile, attacking the central carbon of the formamidinium cation to produce N-methylformamidinium (MFA+) and releasing ammonia (B1221849). nih.govresearchgate.netresearchgate.net This condensation reaction is considered an undesirable side reaction in the formulation of mixed-cation perovskite inks, as it consumes the primary cations. researchgate.net

Another significant reaction involves the self-condensation of formamidinium cations at elevated temperatures, which is initiated by the nucleophilic attack of an amine group from one FA+ molecule on the carbon of another. epfl.ch This process can lead to the formation of a volatile heterocyclic compound, sym-triazine, with the release of ammonia. epfl.ch Interestingly, this reaction can be reversible. Ammonia can act as a nucleophile, attacking the sym-triazine ring and cleaving it to regenerate the formamidinium cation. epfl.ch

Table 1: Reactions of the Formamidinium Cation with Nitrogen Nucleophiles

| Nucleophile | Product(s) | Reaction Context |

| Methylamine (CH₃NH₂) | N-methylformamidinium (MFA⁺), Ammonia (NH₃) | Side reaction in mixed-cation perovskite precursor solutions. nih.govresearchgate.netresearchgate.net |

| Formamidinium (self-condensation) | sym-Triazine, Ammonia (NH₃) | Thermal decomposition or vapor phase reaction. epfl.ch |

| Ammonia (NH₃) | Formamidinium | Reversible cleavage of sym-triazine ring. epfl.ch |

While direct studies on the reaction of formamidinium tetrafluoroborate with carbon-based nucleophiles are limited, the reactivity of structurally related compounds provides insight. Vinamidinium salts, which are vinylogous analogues of formamidinium salts, are known to react with carbanions. For instance, a vinamidinium salt has been shown to react with the cyclopentadienyl (B1206354) anion (a carbon-based nucleophile) in the presence of sodium amide in liquid ammonia to yield an aminofulvene derivative. wikipedia.org This demonstrates the capacity of the delocalized cationic system to react with CH-acidic compounds, leading to the formation of new carbon-carbon bonds. This suggests a potential for formamidinium tetrafluoroborate to react similarly with sufficiently strong carbon nucleophiles.

Role in Electrophilic Activation and C-C/C-N Bond Formation

The electrophilic character of the formamidinium cation's central carbon atom enables it to participate in reactions that form new carbon-nitrogen and carbon-carbon bonds. Although often viewed as degradation pathways in materials science, these reactions are fundamentally examples of bond formation.

The reaction between the formamidinium cation and methylamine to form N-methylformamidinium is a direct example of C-N bond formation. nih.govresearchgate.net In this process, the formamidinium cation serves as an electrophilic aminomethylating agent.

Similarly, the reactivity of related vinamidinium salts with carbon nucleophiles like cyclopentadiene (B3395910) to form aminofulvenes exemplifies C-C bond formation. wikipedia.org This reaction suggests that under appropriate conditions, the formamidinium cation could be used to introduce a CH(NHR)₂ moiety or a synthetic equivalent onto a carbanionic center, thereby serving as a building block in organic synthesis.

Decomposition Pathways and Stability Analysis Under Reaction Conditions

The stability of formamidinium tetrafluoroborate is intrinsically linked to the stability of the formamidinium cation, which can degrade through several pathways depending on the conditions.

Thermal stability studies have identified multiple temperature-dependent decomposition pathways for the formamidinium cation. core.ac.uk

Reversible Acid-Base Decomposition: At lower temperatures, the cation can undergo a reversible decomposition into neutral formamidine (B1211174) and the corresponding acid (e.g., HF from the BF4- anion). This is analogous to the decomposition observed for formamidinium halides. core.ac.uk

Irreversible Decomposition: At temperatures above 95 °C, an irreversible degradation pathway becomes significant, yielding sym-triazine and hydrogen cyanide (HCN) as gaseous products. core.ac.uk

Pyrolysis: At much higher temperatures (e.g., 630 °C to 830 °C), the pyrolysis of formamidinium salts results in the formation of amorphous carbon nitride materials, where the triazine ring is a key building block. researchgate.netaraid.es

Table 2: Thermal Decomposition Products of the Formamidinium Cation

| Temperature Range | Decomposition Products | Nature of Process |

| Lower Temperatures | Formamidine, Acid (HX) | Reversible core.ac.uk |

| > 95 °C | sym-Triazine, Hydrogen Cyanide (HCN) | Irreversible core.ac.uk |

| 630 - 830 °C | Amorphous Carbon Nitrides | Pyrolysis researchgate.netaraid.es |

Solvolytic stability is a significant concern, particularly with protic solvents like water. As mentioned previously, the formamidinium cation is susceptible to dissolution in water, which can lead to the degradation of materials in which it is a component. nih.govnorthwestern.edu In the context of perovskite precursor solutions, which often use aprotic solvents like dimethylformamide (DMF), the formamidinium cation can participate in side reactions with other components, such as methylammonium, indicating that its stability is highly dependent on the specific chemical environment. nih.gov

Influence of Counterion on Reaction Dynamics

Research in the broader context of organic salts has shown that the nature of the counterion can affect reaction kinetics and product distribution. For instance, in reactions involving formamidinium salts, the tetrafluoroborate anion's low nucleophilicity contrasts with that of halide anions (e.g., Cl⁻, Br⁻, I⁻), which can themselves act as nucleophiles or bases, leading to alternative reaction pathways.

A notable example of the counterion's influence is observed in the synthesis of N-heterocyclic carbene (NHC) precursors. In certain iron-catalyzed reactions, formamidinium tetrafluoroborate salts were found to be inert under conditions where their formamidinium halide counterparts reacted readily. rsc.org This suggests that the less coordinating nature of the tetrafluoroborate anion renders the formamidinium cation less susceptible to deprotonation or other activation pathways required for the reaction to proceed.

The stability of the formamidinium salt is also intrinsically linked to its counterion. While formamidinium tetrafluoroborate is generally stable, the tetrafluoroborate anion can undergo hydrolysis under certain conditions, releasing fluoride (B91410) ions. This latent reactivity is typically not observed in milder, anhydrous reaction conditions but can become a factor in the presence of water or strong Lewis acids.

The following table summarizes the general influence of different counterions on the reactivity of formamidinium salts, drawing from broader principles of organic salt reactivity.

| Counterion | Coordinating Ability | Nucleophilicity/Basicity | Typical Influence on Formamidinium Reactivity |

|---|---|---|---|

| Tetrafluoroborate (BF₄⁻) | Weak | Very Low | Generally promotes the inherent reactivity of the formamidinium cation; can be inert in reactions where counterion participation is required. |

| Halides (Cl⁻, Br⁻, I⁻) | Moderate | Moderate to High | Can participate in reactions as nucleophiles or bases, potentially leading to different products or reaction rates compared to non-nucleophilic counterions. |

| Perchlorate (B79767) (ClO₄⁻) | Weak | Very Low | Similar to tetrafluoroborate in terms of being non-coordinating, but often avoided due to safety concerns (explosive nature of perchlorate salts). |

| Triflate (CF₃SO₃⁻) | Weak | Very Low | A common weakly coordinating anion that imparts good solubility in organic solvents. |

Mechanistic Elucidation of Formamidinium-Mediated Transformations

The mechanistic understanding of reactions mediated by formamidinium salts is crucial for their effective application in synthesis. One of the most fundamental reactions that provides insight into the reactivity of the formamidinium cation is its hydrolysis. Detailed kinetic and mechanistic studies on the hydrolysis of a fluoroformamidinium ion to a urea (B33335) derivative have shed light on the pathways by which the formamidinium moiety can react with nucleophiles. rsc.orgresearchgate.net

The hydrolysis of a fluoroformamidinium ion has been shown to be subject to general base catalysis. rsc.orgresearchgate.net This implies that the rate-determining step involves the deprotonation of the attacking nucleophile (water) by a base. The reaction can proceed through different mechanisms depending on the reaction conditions and the nature of the catalyst.

Catalyzed Hydrolysis:

In the presence of carboxylate monoanions, the hydrolysis proceeds via a concerted mechanism. rsc.orgresearchgate.net The Brønsted coefficient (β) for this catalysis is approximately 0.80, indicating a late transition state where the proton is significantly transferred to the carboxylate catalyst. rsc.orgresearchgate.net A small solvent isotope effect (kH/kD ≈ 1.2) further supports a mechanism where the proton transfer is part of the rate-determining step. rsc.orgresearchgate.net This concerted pathway is enforced by the formation of a hydrogen-bonded intermediate. rsc.orgresearchgate.net

Uncatalyzed Hydrolysis:

The uncatalyzed hydrolysis of the fluoroformamidinium ion appears to proceed through a different mechanism. rsc.orgresearchgate.net A larger solvent isotope effect (kH/kD ≈ 1.7) and different Brønsted-type coefficients for substituents on the nitrogen atoms suggest either a stepwise mechanism involving the addition of water followed by proton transfer, or a cyclic transition state involving two hydrogen-bonded water molecules. rsc.orgresearchgate.net

The following table presents key kinetic data from the study of fluoroformamidinium ion hydrolysis, which serves as a model for understanding formamidinium-mediated transformations.

| Reaction Condition | Proposed Mechanism | Brønsted Coefficient (β) | Solvent Isotope Effect (kH/kD) |

|---|---|---|---|

| Catalyzed by Carboxylate Anions | Concerted (Class n) | 0.80 | 1.2 ± 0.2 |

| Uncatalyzed | Stepwise or Cyclic (involving 2 H₂O molecules) | -0.3 (for ArN substituents), -0.4 (for RN substituents) | 1.7 ± 0.1 |

These mechanistic insights into the hydrolysis of a closely related formamidinium derivative provide a foundational understanding for predicting and controlling the reactivity of formamidinium tetrafluoroborate in various chemical transformations. The susceptibility of the formamidinium carbon to nucleophilic attack, and the role of proton transfer in facilitating these reactions, are key mechanistic features.

Coordination Chemistry of Formamidine Ligands and Metal Complexes

Synthesis and Characterization of Metal-Formamidine Complexes

The synthesis of metal-formamidine complexes typically involves the reaction of a suitable formamidine (B1211174) ligand precursor with a metal salt in an appropriate solvent. The characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques to confirm their composition and structure.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the vibrational modes of the metal-ligand bonds and shifts in the N-C-N stretching frequencies upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion. nih.govjocpr.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized compound. nih.gov

The versatility of formamidine ligands stems from the ability to systematically modify their structure to control the coordination environment around a metal center. Ligand design strategies focus on altering both electronic and steric properties to achieve specific coordination modes and, consequently, desired chemical properties in the resulting complex. acs.orgrsc.org

Substitution on Nitrogen Atoms: Introducing different organic groups (alkyl, aryl, etc.) on the nitrogen atoms allows for the fine-tuning of the ligand's steric bulk and electronic donor capacity. acs.org Bulky substituents can prevent the formation of certain geometries and stabilize lower coordination numbers. Conversely, electron-withdrawing or -donating groups can modulate the electron density at the metal center, influencing its reactivity. rsc.org

Incorporation of Additional Donor Sites: Formamidine moieties can be incorporated into larger molecular frameworks that contain other potential donor atoms (e.g., pyridyl, phosphinyl groups). researchgate.netresearchgate.net This creates polydentate ligands capable of forming stable chelate rings with the metal ion, a common strategy to enhance complex stability. researchgate.net Pyridyl-formamidine ligands, for example, typically coordinate in a bidentate fashion to form a stable six-membered chelate ring. researchgate.net

These design strategies enable the creation of ligands that can adopt various coordination modes, including monodentate, bidentate-chelating, and bridging arrangements between two or more metal centers.

Formamidine ligands form stable complexes with a wide array of transition metals. The geometry of the resulting complex is dependent on the metal's preferred coordination number, its oxidation state, and the steric and electronic properties of the formamidine ligand.

Palladium: Palladium(II) complexes with formamidine ligands have been extensively studied. Often, the formamidine ligand acts as a bidentate N,N'-donor, leading to the formation of complexes with a distorted square planar geometry. nih.gov For instance, in ternary palladium(II) complexes involving formamidine and oxalate (B1200264) ligands, the N-Pd-N bond angles can range from 88.21° to 95.02°. nih.gov

Molybdenum: Formamidinate ligands are well-known for their ability to bridge two molybdenum atoms, forming complexes with multiple metal-metal bonds. The M2(formamidinate)4 "paddlewheel" structure is a classic example, where four formamidinate ligands span two molybdenum centers.

Zinc: Zinc(II) complexes with formamidine-based ligands have also been synthesized. In one reported metal-organic framework, a formamidinium cation acts as a counterion within a structure where the Zn(II) ion is in the center of an octahedral coordination environment, bridged by formate (B1220265) ligands. researchgate.net In other cases, formamide-based Schiff base ligands coordinate to Zn(II) to form complexes where metal-nitrogen and metal-oxygen bonds are observed. nih.gov

The table below summarizes selected data for transition metal complexes with formamidine-type ligands.

| Metal | Ligand Type | Coordination Geometry | Key Findings |

| Palladium(II) | Formamidine and Oxalate | Distorted Square Planar | Formamidine acts as a bidentate N2 donor. nih.gov |

| Zinc(II) | Formamidine-templated formate | Octahedral | Formamidinium cation is located in the cavities of the framework. researchgate.net |

| Copper(II) | Pyridyl-formamidine | Bidentate Chelate | Forms a six-membered chelate ring. researchgate.net |

| Manganese(II) | Formamide-based Schiff Base | Octahedral | Characterized by magnetic moment values. jocpr.com |

Coordination complexes can be classified based on the types of ligands attached to the central metal ion.

Homoleptic Complexes: These are complexes where the metal ion is coordinated to only one type of ligand. differencebetween.comsarthaks.comunacademy.com An example would be a complex where a metal center is exclusively bonded to multiple identical formamidine ligands, such as [M(formamidinate)n].

Heteroleptic Complexes: These complexes feature a central metal ion bonded to more than one type of ligand. differencebetween.comsarthaks.comunacademy.comshaalaa.com The synthesis of heteroleptic complexes allows for the combination of properties from different ligand types to create multifunctional materials. A documented example is the series of ternary palladium(II) complexes of the type [Pd(L)ox], where L represents a formamidine ligand and 'ox' is an oxalate ligand, which acts as an O2 donor. nih.gov Another example includes heteroleptic Cu(I) complexes synthesized with formamidine dithiocarbamates and triphenylphosphine (B44618) (PPh3) ligands. mdpi.com

Structural Aspects and Bonding Analysis in Metal-Formamidine Architectures

Understanding the structure and bonding in metal-formamidine complexes is crucial for explaining their stability, electronic properties, and reactivity. Analysis often involves a combination of experimental techniques like X-ray diffraction and computational methods such as Density Functional Theory (DFT).

A key feature of the formamidine N-C-N fragment is the delocalization of π-electrons across the three atoms. researchgate.net This delocalization is a result of the p-orbitals on the two nitrogen atoms and the central carbon atom overlapping.

Evidence for this delocalization is found in crystallographic data. For example, in copper(I) formamidine dithiocarbamate (B8719985) complexes, the C-N bond lengths within the formamidine moiety are found to be intermediate between those of a typical C-N single bond (approx. 1.47 Å) and a C=N double bond (approx. 1.28 Å). mdpi.com This indicates a partial double-bond character for both C-N bonds, which is a direct consequence of electron delocalization. mdpi.com This electronic feature is critical as it influences the ligand's donor strength and its ability to stabilize the metal center. The delocalized π-system can also participate in broader conjugated systems when aryl substituents are present on the nitrogen atoms.

The final three-dimensional structure of a metal-formamidine complex is a delicate balance of steric and electronic effects imposed by the ligands. rsc.orgnih.gov

Steric Effects: The size and shape of the substituents on the formamidine nitrogen atoms exert significant steric hindrance, which can dictate the coordination geometry. nih.govmdpi.com Bulky groups can prevent the close approach of other ligands, favoring lower coordination numbers or forcing a distorted geometry. cmu.edu For example, increasing the steric bulk of substituents on phenanthroline ligands (a related N,N'-donor system) coordinated to copper(I) leads to a stabilization of the tetrahedral Cu(I) state by sterically hindering the rearrangement to the preferred square-planar geometry of Cu(II). cmu.edu This demonstrates how steric clashes can directly influence the electrochemical properties of a complex.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand influences the electron density on the donor nitrogen atoms. rsc.org Stronger electron-donating groups increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can weaken this interaction. These electronic modulations can fine-tune the electronic structure of the metal center, which in turn affects the complex's spectroscopic properties, redox potentials, and catalytic activity. rsc.org

The interplay between these steric and electronic factors provides a powerful tool for the rational design of metal complexes with specific and predictable geometric and electronic properties. acs.org

Reactivity Profiles of Formamidine-Metal Complexes

Formamidine-metal complexes exhibit a diverse range of reactivity, largely influenced by the electronic and steric properties of the formamidine ligand and the nature of the central metal ion. These complexes are known for their involvement in catalytic processes, which stems from the dynamic nature of the metal-ligand interactions.

Ligand Exchange Dynamics

Ligand exchange in formamidine-metal complexes is a fundamental process that dictates their efficacy in catalytic cycles and their ability to form new species. The rate and mechanism of ligand exchange are contingent on several factors, including the electronic and steric nature of the substituents on the formamidine nitrogen atoms and the coordination geometry of the metal center.

The mechanism of ligand exchange can proceed through dissociative, associative, or interchange pathways. In a dissociative mechanism, a ligand detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a higher-coordination-number intermediate. The preferred pathway is often influenced by the steric bulk of the formamidine ligand. Bulky substituents on the nitrogen atoms can hinder the approach of an incoming ligand, thereby favoring a dissociative pathway. libretexts.org

The electronic properties of the formamidine ligand also play a crucial role. Electron-donating groups on the ligand can strengthen the metal-ligand bond, potentially slowing down a dissociative exchange. Conversely, electron-withdrawing groups might weaken the bond, facilitating dissociation.

Table 1: Influence of Formamidine Substituents on Ligand Exchange Rates

| Substituent (R) on N-Aryl Group | Electronic Effect | Expected Impact on M-N Bond Strength | Predicted Ligand Exchange Rate (Dissociative Mechanism) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increase | Slower |

| -CH₃ (Methyl) | Weakly electron-donating | Slight increase | Slightly slower |

| -H (Hydrogen) | Neutral | Baseline | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Decrease | Faster |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Significant decrease | Significantly faster |

Redox Behavior of Coordinated Formamidines

The redox behavior of formamidine-metal complexes is a key aspect of their chemistry, with implications for their use in catalysis and materials science. Both the metal center and the formamidine ligand can be redox-active, leading to complex and often tunable electronic properties.

The formamidine ligand can influence the redox potential of the metal center through its electronic properties. Electron-donating substituents on the ligand increase the electron density at the metal center, making it easier to oxidize (a more negative redox potential). Conversely, electron-withdrawing groups make the metal center more difficult to oxidize (a more positive redox potential). This tunability is a significant advantage in designing catalysts for specific redox reactions. rsc.org

In some cases, the formamidine ligand itself can undergo redox reactions. These "redox-active" ligands can act as electron reservoirs, accepting or donating electrons during a chemical transformation. rsc.org This property can facilitate multi-electron redox processes that might be inaccessible to the metal center alone. The stability of the resulting ligand-based radicals or radical ions is crucial for the reversibility of such processes.

The interplay between the metal and ligand redox events can be complex. In some systems, the oxidation or reduction may be localized primarily on the metal, while in others, it may be ligand-centered. Spectroelectrochemical techniques are often employed to determine the site of redox changes within the molecule.

Table 2: Representative Redox Potentials of Formamidinate-Metal Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Primary Locus of Redox Event |

|---|---|---|---|

| [Mo₂(DAniF)₄] | Mo₂⁵⁺/Mo₂⁴⁺ | -0.286 | Metal-centered |

| [(NNN)CoCl₂] (R = OCH₃) | Co³⁺/Co²⁺ | ~0.4 | Metal-centered |

| [(NNN)CoCl₂] (R = CN) | Co³⁺/Co²⁺ | ~1.15 | Metal-centered |

| [Zn(formazanate)₂] | Ligand¹⁻/Ligand²⁻ | -1.45 | Ligand-centered |

| [Zn(formazanate)₂] | Ligand²⁻/Ligand³⁻ | -1.63 | Ligand-centered |

Note: DAniF = N,N'-di-p-anisylformamidinate; NNN = 2,6-bis[1-(4-R-phenylimino)ethyl]pyridine. Potentials are approximate and can vary with solvent and experimental conditions. rsc.orgacs.orgnih.gov

Applications in Advanced Materials Science

Formamidinium Tetrafluoroborate (B81430) in Perovskite Optoelectronics

The unique properties of formamidinium tetrafluoroborate (FABF4) make it a valuable component in the fabrication of formamidinium-based perovskite devices. Its incorporation has been linked to improved material quality and device performance.

Role as a Precursor in Halide Perovskite Synthesis

Formamidinium tetrafluoroborate is utilized as a pseudo-halide salt precursor in the synthesis of perovskite materials for optoelectronic systems. greatcellsolarmaterials.comchemborun.com In the synthesis of formamidinium lead iodide (FAPbI3) perovskites, FABF4 can be included in the precursor solution. Research has shown that the incorporation of formamidinium tetrafluoroborate in the precursor solution for formamidinium lead iodide perovskites leads to photodetectors with enhanced stability and improved device performance. greatcellsolarmaterials.comchemborun.com

Function as an Additive in Perovskite Film Fabrication

As an additive, formamidinium tetrafluoroborate plays a crucial role in refining the properties of perovskite films. The addition of tetrafluoroborate-based compounds to the perovskite precursor solution can help prevent the widening of the bandgap and facilitate the growth of perovskite crystals. chemrxiv.org While research on methylammonium (B1206745) tetrafluoroborate (MABF4), a similar compound, has shown that the BF4- anion can effectively eliminate surface defects, this suggests a similar beneficial role for FABF4. chemrxiv.org The use of additives is a key strategy to suppress the formation of undesirable phases, such as the δ-phase in formamidinium lead iodide, which can be detrimental to photovoltaic performance. The introduction of additives has been shown to improve the power conversion efficiency (PCE) of FAPbI3-based solar cells. For instance, the addition of 5 mol% of formamidine (B1211174) iodide (FoAI) as an additive improved the PCE of FAPbI3 solar cells from 12.29% to 14.49%. protrustech.com.tw

Modulation of Perovskite Crystallization Kinetics and Morphology

The crystallization process and the resulting morphology of the perovskite film are critical determinants of device performance. Additives can significantly influence these aspects. The introduction of additives can lead to the formation of perovskite films with larger grain sizes and fewer pinholes, which is beneficial for device operation. The modulation of the precursor solution, including the use of additives, can impact the nucleation and growth stages of the thin film, thereby affecting the final morphology and crystal quality. rsc.org For instance, the use of a morpholinium tetrafluoroborate (MOT) additive has been shown to promote superior crystal growth. mdpi.com This is attributed to the interaction of the additive with the lead ions, which can influence the crystallization process. mdpi.com

Interfacial Engineering in Perovskite Devices

The interfaces between the perovskite active layer and the charge transport layers are critical for efficient charge extraction and minimal recombination losses. Formamidinium tetrafluoroborate and related compounds are being explored for their potential in interfacial engineering to enhance device performance and stability.

Strategies for Passivation of Perovskite Interfaces

Defects at the interfaces of perovskite devices can act as recombination centers, leading to a loss in performance. Passivation of these interfaces is a key strategy to mitigate these losses. Research on tetrafluoroborate-based compounds suggests a mechanism for defect passivation. For example, the tetrafluoroborate group in MOT has been found to effectively substitute missing iodine ions at the perovskite surface, thereby reducing defect sites. mdpi.com This substitution helps to stabilize the perovskite lattice and reduce non-radiative recombination pathways. Furthermore, studies on MABF4 have revealed that the BF4- ion can act as a scavenger for excess organic cations (like MA+), which can be a source of defects. nih.gov By removing these excess ions, the concentration of interstitial defects that act as deep traps and non-radiative recombination centers is reduced. nih.gov This leads to a significant reduction in the first-order recombination rate and an increase in the photoluminescence quantum yield. nih.gov

Development of Formamidinium-Based Functional Materials

Formamidine tetrafluoroborate serves as a crucial precursor and additive in the synthesis of advanced functional materials, particularly within the class of organic-inorganic hybrid perovskites. greatcellsolarmaterials.comchemborun.com These materials, especially formamidinium-based perovskites like formamidinium lead iodide (FAPbI₃), are at the forefront of materials science research due to their exceptional optoelectronic properties. chemrxiv.orgnsf.gov The incorporation of the tetrafluoroborate salt into perovskite formulations is a key strategy for modulating the material's properties to enhance performance and stability, which is critical for its application in various advanced technologies. chemborun.comchemrxiv.org

The primary role of formamidine tetrafluoroborate is to facilitate the formation of high-quality perovskite crystalline structures. Materials based on the tetrafluoroborate anion (BF₄⁻) can be used as additives to help prevent the widening of the material's bandgap while promoting crystal growth. chemrxiv.org This leads to the development of functional materials with superior characteristics tailored for specific, high-performance applications in energy and electronics.

Applications in Energy Conversion Systems

In the field of energy conversion, formamidinium-based functional materials, developed using formamidine tetrafluoroborate, are making significant strides, primarily in the area of perovskite solar cells (PSCs). chemrxiv.org The compound is instrumental in engineering the perovskite absorber layer, which is the heart of the solar cell. Formamidinium lead iodide (FAPbI₃) is a highly promising photoabsorber due to its optimal narrow bandgap of approximately 1.45-1.5 eV, which allows it to absorb a broader spectrum of sunlight compared to other perovskite materials. nsf.govmdpi.com

Below is a data table summarizing the impact of formamidinium-based additives on perovskite solar cell performance, based on findings from various studies.

| Perovskite Material | Additive Type | Key Improvement | Reported Performance Metric |

| Formamidinium Lead Iodide (FAPbI₃) | Pseudohalide Additives | Enhanced stability and device performance | Improved photodetector response chemborun.com |

| Formamidinium Lead Iodide (FAPbI₃) | Methylammonium Tetrafluoroborate (MABF₄) | Elimination of surface defects, improved PV performance | Enhanced heterointerface modulation chemrxiv.org |

| Mixed-Cation Perovskite | 1-Butyl-3-methylimidazolium tetrafluoroborate | Enhanced power conversion efficiencies | Stabilized efficiencies over 20% in some systems researchgate.net |

| Formamidinium Tin Iodide (FASnI₃) | Additive Engineering | Reduced p-doping and trap density | Power Conversion Efficiency (PCE) of over 13% mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Integration into Thin-Film Technologies

The integration of formamidine tetrafluoroborate into thin-film technologies is intrinsically linked to its role in producing high-quality perovskite films. The performance of thin-film devices such as solar cells, photodetectors, and field-effect transistors (FETs) is highly dependent on the morphological and crystalline quality of the active material layer. nsf.govresearchgate.net

Formamidine tetrafluoroborate acts as a crystallization modulator during the formation of formamidinium-based perovskite thin films. One of the major challenges in fabricating FAPbI₃ films is controlling the transition from the undesirable non-perovskite "yellow" phase to the desired photoactive "black" perovskite phase. nsf.gov Research has demonstrated that specific processing techniques can transform fine-grained δ-FAPbI₃ thin films into phase-pure α-FAPbI₃ films with exceptionally large grain sizes, exceeding 5 micrometers. nsf.gov Large grains are highly desirable as they reduce the density of grain boundaries, which can act as barriers to charge transport and sites for degradation. nsf.gov

The use of formamidinium-based compounds is also being explored in thin-film transistors. While direct reports on formamidine tetrafluoroborate in FETs are emerging, research on the closely related formamidinium tin triiodide (FASnI₃) perovskite provides strong evidence of its potential. researchgate.net In these studies, engineering the perovskite film by incorporating additives led to a reduction in trap states and hole carrier density, enabling the fabrication of the first top-gate FETs using this class of material. researchgate.net These devices exhibited significant hole mobility and a high ON/OFF ratio, demonstrating the potential for formamidinium-based perovskites in thin-film electronics. researchgate.net

The following table details research findings on the quality of formamidinium-based perovskite thin films.

| Perovskite Film | Fabrication/Additive Method | Resulting Film Quality | Impact on Device/Property |

| Formamidinium Lead Iodide (FAPbI₃) | Solvent-Vapor Annealing | Ultra-large grain size (~5 μm) nsf.gov | Reduced grain boundaries for better charge transport |

| Formamidinium Lead Iodide (FAPbI₃) | Organic-Cation Displacement | Preserves original film morphology nih.gov | Enables high-efficiency solar cells (~18%) |

| Formamidinium Lead Iodide (FAPbI₃) | Two-Step Sequential Deposition (tert-butanol solvent) | Very large grain size (2-5 µm) with preferred orientation mdpi.com | Important for optoelectronic applications |

| Formamidinium Tin Triiodide (FASnI₃) | 2D/3D Perovskite Mixture | Enhanced crystallinity, reduced trap density researchgate.net | Enabled fabrication of field-effect transistors |

This table is interactive. You can sort the columns by clicking on the headers.

Catalytic Applications and Mechanistic Insights in Catalysis

Formamidine-Derived Species as Catalysts or Precursors

Formamidine (B1211174) derivatives are valuable as both catalysts in their own right and as precursors to other catalytic species. Their structural modularity allows for fine-tuning of steric and electronic properties, making them adaptable for various catalytic applications.

N-Heterocyclic Carbene (NHC) Precursors from Formamidinium Salts

Formamidinium salts, including formamidine tetrafluoroborate (B81430), are well-established precursors to N-heterocyclic carbenes (NHCs). researchgate.netbeilstein-journals.org NHCs are a class of stable singlet carbenes that have found widespread use as organocatalysts and as ligands for transition metals. researchgate.net The stability of NHCs is attributed to the π-electron-donating and σ-electron-withdrawing properties of the adjacent nitrogen atoms. researchgate.net

The synthesis of NHCs from formamidinium salts is typically achieved through deprotonation of the C2-proton of the heterocyclic ring using a strong base. beilstein-journals.org This process is often performed in situ to generate the reactive carbene species for immediate use in a catalytic reaction. beilstein-journals.orgnih.gov The choice of counter-ion in the formamidinium salt can influence its properties; for instance, tetrafluoroborate salts are often used due to their stability and handling characteristics. nih.gov

One of the most common methods for synthesizing the imidazolium (B1220033) or imidazolinium salt precursors involves the condensation of a 1,2-diimine or a diamine with a C1 building block like triethyl orthoformate or paraformaldehyde. researchgate.netnih.gov For example, the one-pot synthesis of 1,3-dicyclohexylimidazolium tetrafluoroborate (ICy·HBF₄) can be achieved through the condensation of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid (HBF₄). nih.gov

| NHC Precursor | Starting Materials | C1 Source | Acid/Counter-ion Source | Reference |

| 1,3-Dicyclohexylimidazolium tetrafluoroborate | Glyoxal, Cyclohexylamine | Paraformaldehyde | aq. HBF₄ | nih.gov |

| 1,3-Dimesitylimidazolinium chloride | N,N'-Dimesitylethylenediamine | Triethyl orthoformate | Formic acid (catalyst) | nih.gov |

| 1,3-Dibenzylimidazolium tetrafluoroborate | Glyoxal, Benzylamine | Paraformaldehyde | aq. HBF₄ | nih.gov |

Alternative methods for generating NHCs from their precursors without a strong base include the thermal decomposition of NHC-CO₂ adducts or the use of silver(I)-NHC complexes as transmetalating agents. beilstein-journals.org The versatility in the synthesis of formamidinium salts allows for the introduction of a wide variety of substituents on the nitrogen atoms, enabling the tuning of the steric and electronic properties of the resulting NHC for specific catalytic applications. researchgate.net

Development of Organocatalytic Systems

Beyond being NHC precursors, formamidine-derived structures, such as chiral formamides and bisformamides, have been developed as effective organocatalysts for asymmetric synthesis. researchgate.netnih.gov These metal-free catalysts operate through various activation modes, often involving the formation of hydrogen bonds or other non-covalent interactions to control the stereochemical outcome of a reaction. nih.gov

For instance, C2-symmetric chiral bisformamides have been successfully employed as organocatalysts in the asymmetric one-pot, three-component Strecker reaction, which synthesizes α-amino nitriles. nih.gov These catalysts can achieve excellent yields (up to 99%) and good enantioselectivities (up to 86% ee). nih.gov The proposed mechanism suggests that the formamide (B127407) groups play a crucial role in activating the substrates and controlling the facial selectivity of the nucleophilic attack. nih.gov

Similarly, N-methyl L-amino acid-derived formamides have been shown to catalyze the enantioselective reduction of aromatic ketimines with trichlorosilane, yielding chiral amines with high enantioselectivity (up to 92% ee). researchgate.net The catalytic activity and the stereochemical outcome are influenced by the structure of the amino acid side chain, indicating that arene-arene interactions between the catalyst and the substrate are important for asymmetric induction. researchgate.net

Metal-Formamidine Complexes in Catalysis

Formamidines can also act as ligands for transition metals, forming complexes that exhibit high catalytic activity in a range of important organic reactions. The nitrogen atoms of the formamidine moiety coordinate to the metal center, and the substituents on the nitrogen atoms can be modified to tune the properties of the catalyst.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. illinois.edunih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used of these reactions. illinois.edusemanticscholar.org The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand.

Recently, a novel phosphine-free pyrimidylformamidine-based ligand has been developed, and its palladium(II) complex has been shown to be an efficient precatalyst for the Suzuki-Miyaura cross-coupling reaction. researchgate.net This catalytic system demonstrated good activity for the coupling of aryl bromides, including sterically hindered substrates, with arylboronic acids. researchgate.net The use of a formamidine-based ligand offers an alternative to the more commonly used phosphine (B1218219) ligands, which can sometimes be air-sensitive and costly. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com The formamidine ligand plays a crucial role in stabilizing the palladium center throughout this cycle and facilitating the elementary steps.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |

| p-Bromoacetophenone | Phenylboronic acid | 0.5 | >95 | researchgate.net |

| 2-Bromothiophene | Phenylboronic acid | 0.5 | ~80-90 | researchgate.net |

| Aryl Chlorides | Phenylboronic acid | 1.0 | Good | researchgate.net |

The results indicate that the palladium-formamidine complex is a robust and effective catalyst for this important transformation. researchgate.net

Catalysis of C-X Bond Functionalization

The utility of metal-formamidine complexes extends to a broader range of C-X bond functionalization reactions, where X can be a heteroatom (like N, O, S) or carbon. researchgate.netrsc.org These transformations are essential for the synthesis of a wide variety of organic molecules, including pharmaceuticals and materials. rsc.orgrsc.org Transition metal catalysis, often assisted by directing groups, provides a powerful strategy for the selective activation and functionalization of C-H bonds, which can be considered a type of C-X bond formation where X is the incoming functional group. nih.govnih.gov

While specific examples of formamidine tetrafluoroborate-derived complexes in all types of C-X bond functionalization are still emerging, the principles demonstrated in C-C cross-coupling reactions can be extended to other bond formations. The formamidine ligand can modulate the reactivity of the metal center to facilitate the oxidative addition and reductive elimination steps that are common to many catalytic cycles involving C-X bond formation. researchgate.net For instance, nickel complexes, which share similarities with palladium, have been successfully used as catalysts for various C-X cross-coupling reactions, including C-N, C-O, and C-S bond formation. researchgate.net The development of formamidine ligands for these metals could lead to new catalytic systems with unique reactivity and selectivity.

Asymmetric Catalysis with Chiral Formamidine Ligands

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other, is the most efficient method for achieving this. nih.govnih.gov The design of chiral ligands that can effectively transfer stereochemical information to the catalytic center is a key aspect of this field. scispace.comsemanticscholar.org

While the development of chiral formamidine ligands is an active area of research, the modular nature of the formamidine scaffold makes it an attractive platform for designing new chiral ligands. By introducing chiral substituents on the nitrogen atoms, it is possible to create a chiral environment around the metal center. These chiral metal-formamidine complexes could then be applied to a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic substitution, and cycloaddition reactions. nih.govscispace.com

The principles of ligand design for asymmetric catalysis often involve the use of C2-symmetric or non-symmetric structures to create well-defined chiral pockets that can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states. nih.govsemanticscholar.org The successful application of chiral formamides and bisformamides in organocatalysis demonstrates that the formamidine framework is capable of inducing high levels of stereocontrol. researchgate.netnih.gov Extending this concept to transition metal catalysis by designing chiral formamidine ligands holds significant promise for the development of new and efficient asymmetric catalysts. semanticscholar.org

Role of Formamidinium Tetrafluoroborate as a Reaction Medium or Additive in Catalysis

While Formamidinium Tetrafluoroborate is predominantly recognized for its application in the fabrication of perovskite solar cells, its potential role in catalysis as a reaction medium or additive is an emerging area of scientific inquiry. The inherent properties of its constituent ions, the formamidinium cation ([CH(NH₂)₂]⁺) and the tetrafluoroborate anion (BF₄⁻), suggest that it could exhibit characteristics of an ionic liquid, which may be leveraged in various catalytic processes.

Ionic Liquid Characteristics in Catalytic Processes

Ionic liquids are salts with melting points below 100°C, and they are considered "green" solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Although not extensively studied in the context of catalysis, Formamidinium Tetrafluoroborate possesses some of the key features that define an ionic liquid.

The formamidinium cation is a planar, symmetrical organic cation that can engage in hydrogen bonding, a property known to influence the solubility of reactants and the stabilization of transition states in catalytic cycles. The tetrafluoroborate anion is a weakly coordinating anion, which is a common feature in many catalytically active ionic liquids. This characteristic can prevent the deactivation of a catalyst by the solvent.

In theory, as a reaction medium, Formamidinium Tetrafluoroborate could offer a polar and coordinating environment for transition metal catalysts. This environment can enhance the activity and stability of the catalyst. Furthermore, the use of an ionic liquid medium can facilitate the separation and recycling of the catalyst, a significant advantage in sustainable chemical processes.

Influence on Reaction Efficiency and Selectivity

The influence of Formamidinium Tetrafluoroborate on reaction efficiency and selectivity is not yet widely documented in dedicated catalytic studies. However, insights can be drawn from its use as an additive in other chemical processes, such as in the synthesis of perovskite materials. In these applications, it has been observed to influence crystallization kinetics and defect passivation, which are processes that share mechanistic principles with catalysis, such as the stabilization of intermediates and the direction of reaction pathways.

It is hypothesized that as an additive, Formamidinium Tetrafluoroborate could impact catalytic reactions in several ways:

Stabilization of Catalytic Species: The ionic nature of the compound could help to stabilize charged catalytic intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate.

Modification of Catalyst Activity: The coordination of the formamidinium cation or tetrafluoroborate anion to a metal center could modulate the electronic properties of the catalyst, thus influencing its activity and selectivity.

Phase Transfer Catalysis: In multiphasic reaction systems, its salt-like character could facilitate the transfer of reactants between phases, enhancing reaction rates.

Detailed research, including kinetic studies and product distribution analysis, is required to fully elucidate the specific effects of Formamidinium Tetrafluoroborate on the efficiency and selectivity of various catalytic transformations. The table below presents a hypothetical overview of potential effects based on the general properties of similar ionic liquids.

| Catalytic Parameter | Potential Influence of Formamidinium Tetrafluoroborate | Rationale |

| Reaction Rate | Increase | Stabilization of charged intermediates and transition states. |

| Product Yield | Increase | Enhanced catalyst stability and reactant solubility. |

| Selectivity (e.g., Regio-, Stereo-) | Modification | Directional effects from hydrogen bonding or coordination to the catalyst. |

| Catalyst Recyclability | High | Low volatility and potential for biphasic system formation. |

Table 1. Postulated Influence of Formamidinium Tetrafluoroborate on Catalytic Parameters.

Further empirical data from dedicated catalytic experiments are necessary to validate these postulations and to establish a comprehensive understanding of Formamidinium Tetrafluoroborate's role in catalysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are essential for probing the fundamental electronic properties that dictate the structure and stability of Formamidine (B1211174) Tetrafluoroborate (B81430). These ab initio approaches solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of electron distribution and intermolecular forces.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy. It is used to determine the ground-state electronic structure, optimized molecular geometries, and interaction energies. For Formamidine Tetrafluoroborate, DFT calculations would focus on the ion pair, revealing the preferred orientation of the planar formamidinium cation relative to the tetrahedral tetrafluoroborate anion.

First-principles DFT calculations are widely used to study the formamidinium cation, particularly its role in hybrid organic-inorganic perovskites. nih.govrsc.org These studies investigate the favored orientation of the cation within an inorganic lattice, finding that its orientation significantly influences the material's electronic and optical properties. nih.govrsc.org Similarly, DFT is employed to analyze the electronic properties of the tetrafluoroborate anion and its interactions. mdpi.com

For the Formamidine Tetrafluoroborate salt, DFT would be applied to:

Calculate the equilibrium geometry of the [CH(NH₂)₂]⁺[BF₄]⁻ ion pair.

Determine the binding energy between the cation and anion.

Map the electrostatic potential surface to identify regions of positive and negative charge, which govern intermolecular interactions.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to assess the compound's electronic stability and reactivity. nih.gov

Table 1: Illustrative Applications of DFT to Formamidine Tetrafluoroborate

| Calculated Property | Purpose and Insight |

| Optimized Geometry | Predicts bond lengths, bond angles, and the three-dimensional arrangement of the ion pair. |

| Interaction Energy | Quantifies the strength of the ionic bond and hydrogen bonding between the cation and anion. |

| Electronic Band Structure | For the solid state, this predicts the band gap and electronic properties relevant to optoelectronic applications. |

| Vibrational Frequencies | Predicts the positions of peaks in infrared (IR) and Raman spectra, aiding in experimental characterization. |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex results of a quantum chemical calculation into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and atomic charges. It provides a quantitative picture of bonding and intermolecular interactions.

When applied to Formamidine Tetrafluoroborate, NBO analysis would primarily elucidate the nature of the interactions between the cation and anion. The N-H bonds of the formamidinium cation are potential hydrogen bond donors, while the fluorine atoms of the tetrafluoroborate anion can act as hydrogen bond acceptors. mdpi.com NBO analysis quantifies these donor-acceptor interactions by calculating the second-order perturbation stabilization energy, E(2), which indicates the strength of the charge transfer from an occupied donor orbital (like a lone pair on a fluorine atom) to an unoccupied acceptor orbital (like the antibonding orbital of an N-H bond).

Studies on the tetrafluoroborate anion confirm its ability to participate in hydrogen bonds, moving beyond its traditional description as a purely non-coordinating anion. mdpi.com NBO calculations performed on complexes involving the BF₄⁻ anion help to investigate charge distribution, chemical reactivity, and kinetic stability. nih.gov

Table 2: Expected Insights from NBO Analysis of Formamidine Tetrafluoroborate

| NBO Parameter | Information Provided |

| Natural Atomic Charges | Provides the charge distribution on each atom, confirming the ionic nature (e.g., positive charge on the formamidinium unit, negative on the tetrafluoroborate). |

| Donor-Acceptor Interactions | Identifies and quantifies hydrogen bonding between N-H groups of the cation and F atoms of the anion. |

| Hybridization | Describes the hybridization of atomic orbitals (e.g., sp² for carbons and nitrogens in the cation, sp³ for boron in the anion). |

| Stabilization Energy (E(2)) | Measures the strength of delocalization effects, such as hyperconjugation and hydrogen bonding. |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation barriers, providing a deep understanding of reaction kinetics and mechanisms. For Formamidine Tetrafluoroborate, this could involve studying its thermal decomposition or its role in synthetic pathways.

This analysis involves locating the structures of reactants, products, and transition states on a potential energy surface. The energy difference between reactants and the transition state determines the activation energy, which is crucial for understanding the reaction rate. While specific reaction mechanisms for Formamidine Tetrafluoroborate are not widely studied computationally, related studies on formamidinium compounds show that DFT can be used to explore potential reactions, such as methylation or deprotonation. researchgate.net Such analyses would provide a kinetic and thermodynamic profile of potential decomposition or transformation pathways of the salt.

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. For Formamidine Tetrafluoroborate, this is primarily relevant to the orientation of the cation with respect to the anion.

Molecular Dynamics (MD) simulations provide a more powerful tool for studying the dynamic behavior of molecules over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing for the investigation of condensed-phase properties, structural transitions, and transport phenomena.

MD simulations have been extensively used to study the rotational dynamics of the formamidinium cation in perovskite materials. core.ac.ukacs.orgresearchgate.net These studies reveal that the FA⁺ cation is not static but undergoes rapid reorientation on picosecond and sub-picosecond timescales. core.ac.ukresearchgate.net Similar MD simulations of Formamidine Tetrafluoroborate would reveal:

The rotational dynamics of the FA⁺ cation within the crystal lattice, influenced by interactions with the surrounding BF₄⁻ anions.

The vibrational motions of both the cation and anion.

Structural phase transitions as a function of temperature.